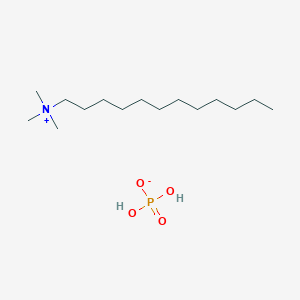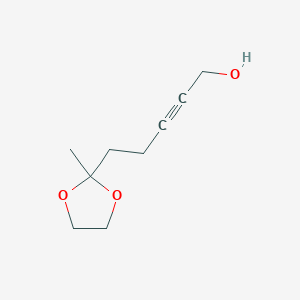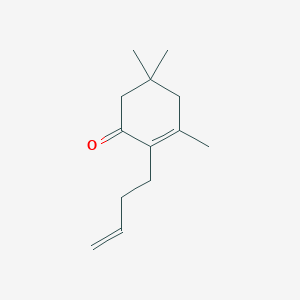
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- is a chemical compound with the molecular formula C9H7F3IN It is known for its unique structure, which includes a trifluoromethyl group and an iodine atom attached to an ethanimidoyl group, along with a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- typically involves the reaction of 4-methylphenylamine with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then treated with iodine and a suitable base, such as potassium carbonate, to yield the desired product. The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while oxidation and reduction reactions can produce imides or amines, respectively.
Applications De Recherche Scientifique
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- exerts its effects involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The overall mechanism involves a combination of electronic and steric effects that modulate the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(3-methylphenyl)-: Similar structure but with a different position of the methyl group on the phenyl ring.
Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-: Another related compound with an acetamide group instead of an ethanimidoyl group.
Uniqueness
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
134481-25-7 |
|---|---|
Formule moléculaire |
C9H7F3IN |
Poids moléculaire |
313.06 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl iodide |
InChI |
InChI=1S/C9H7F3IN/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3 |
Clé InChI |
MIUAEDWNOOWXMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)

![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)




![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
